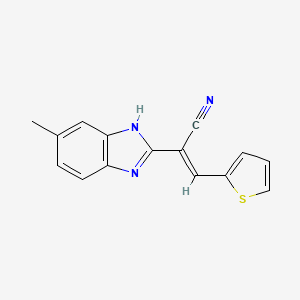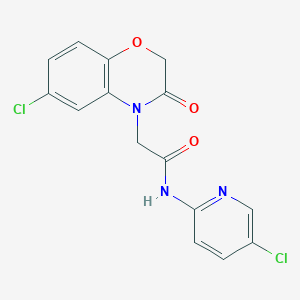
N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DF-MPJC belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
科学的研究の応用
N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. This compound has been used in studies investigating the role of serotonin receptors in various physiological processes. This compound has also been used in studies investigating the role of dopamine receptors in the brain. Additionally, this compound has been used in studies investigating the potential therapeutic applications of piperazine derivatives.
作用機序
N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has been found to act as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This compound has also been found to act as a partial agonist of the dopamine D2 receptor. The mechanism of action of this compound involves binding to these receptors and modulating their activity. The precise mechanism of action of this compound is still being investigated, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been found to modulate the activity of various neurotransmitters, including serotonin and dopamine. This compound has also been found to affect the release of various hormones, including prolactin. Additionally, this compound has been found to affect the activity of various ion channels, including potassium channels.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has several advantages as a tool for scientific research. This compound is a selective antagonist of the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. Additionally, this compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and further research is needed to fully understand its effects. Additionally, this compound has been found to exhibit some off-target effects, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research involving N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide. One potential direction is to further investigate the mechanism of action of this compound and its effects on various receptors and ion channels. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound and other piperazine derivatives. Finally, future research may investigate the development of new compounds based on the structure of this compound, which may exhibit improved selectivity and efficacy.
合成法
N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis of this compound involves the reaction of 4-fluorobenzoic acid with 3,4-dimethylaniline to form N-(3,4-dimethylphenyl)-4-fluorobenzamide. This intermediate is then reacted with piperazine to form this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-14-3-6-17(13-15(14)2)21-19(24)23-11-9-22(10-12-23)18-7-4-16(20)5-8-18/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOCWOCBYHWEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-[3-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5439203.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439210.png)
![7-acetyl-N,2-dimethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5439220.png)
![4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzonitrile](/img/structure/B5439224.png)


![1-(4-fluorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5439238.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-4-{[(4-hydroxybutyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5439260.png)
![3-benzyl-5-({5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5439263.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5439264.png)

![16-acetyl-13-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5439281.png)